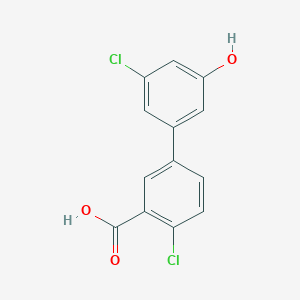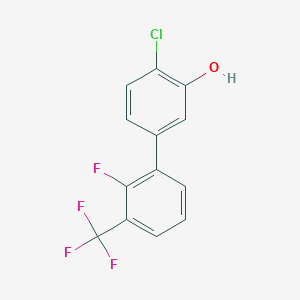
2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% (2C5TFP) is a phenolic compound that is used in a variety of scientific research applications. It is a chlorinated phenol that is highly reactive and is widely used in organic synthesis. 2C5TFP is a colorless crystalline solid that has a melting point of 135-137 °C and a boiling point of 291-292 °C. The chemical formula for 2C5TFP is C7H5ClF3O2.
Mecanismo De Acción
2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% is a highly reactive compound and its mechanism of action is based on its ability to react with other molecules. It can react with aldehydes and ketones to form their corresponding alcohols, and it can also react with carboxylic acids to form esters. In addition, 2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% can be used to catalyze a variety of organic reactions, such as the Wittig reaction and the Heck reaction.
Biochemical and Physiological Effects
2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% in laboratory experiments is its high reactivity and low toxicity. It is also relatively easy to synthesize and is not expensive. The main limitation of using 2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% is its low solubility in water, which can limit its use in certain reactions.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95%. It could be used in the synthesis of more complex organic compounds and pharmaceuticals, as well as in the development of new catalysts for organic reactions. It could also be used in the synthesis of polymers and other materials. In addition, 2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% could be used in the development of new analytical techniques and in the development of new analytical methods for the detection of organic compounds.
Métodos De Síntesis
2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized from the reaction of 3-trifluoromethoxybenzaldehyde with chloroacetyl chloride in the presence of a base. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and is carried out at a temperature of 0-10 °C. The reaction is then quenched with an aqueous solution of sodium hydroxide and the product is isolated by filtration and washed with water. The yield of the reaction is typically 95%.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% is widely used in scientific research applications due to its high reactivity and low toxicity. It is used as a building block for the synthesis of a variety of organic compounds and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a catalyst in organic syntheses and as a reagent for the conversion of aldehydes and ketones to their corresponding alcohols.
Propiedades
IUPAC Name |
2-chloro-5-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWDTUJYAGNOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686150 |
Source


|
| Record name | 4-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol | |
CAS RN |
1261512-80-4 |
Source


|
| Record name | 4-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)






